
Succinaldehyde
Overview
Description
Succinaldehyde, also known as butanedial, is an organic compound with the chemical formula C₄H₆O₂. It is a colorless, viscous liquid that is typically handled as its hydrate or methanol-derived acetal. This compound is a precursor to various chemical compounds, including tropinone, and can be used as a crosslinking agent for proteins .
Synthetic Routes and Reaction Conditions:
Oxidation of Tetrahydrofuran: this compound can be synthesized by oxidizing tetrahydrofuran with chlorine, followed by hydrolysis of the chlorinated product.
Hydroformylation of Acrolein: Another method involves the hydroformylation of acrolein or its acetals.
Oxidation of 2,5-Dimethoxytetrahydrofuran: This route involves the oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide.
Industrial Production Methods:
Bisulfite Addition Products: A method for preparing stable this compound involves reacting 2,5-dialkoxy-tetrahydrofuran with an alkali metal bisulfite at elevated temperatures (80-100°C) for 6 to 12 hours.
Distillation: The crude this compound can be purified by short-path single-bulb distillation under high vacuum.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form butanediol.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Organocatalysts like l-proline for dimerization reactions.
Major Products:
Tropinone: A key intermediate in the synthesis of tropane alkaloids.
Substituted Pyrroles: Formed through reactions with N-PMP aldimines in the presence of organocatalysts.
Scientific Research Applications
Applications in Scientific Research
Succinaldehyde has significant applications in various scientific domains:
Chemistry
- Precursor for Organic Compounds : It serves as a precursor in synthesizing various organic compounds, including prostaglandins and other bioactive molecules .
- Crosslinking Agent : It is used as a crosslinking agent for proteins, although it is less common than glutaraldehyde .
Biology
- Protein Modification : this compound modifies proteins by forming stable covalent bonds with amino groups, leading to the formation of Schiff bases. This property is utilized to study protein-protein interactions and cellular processes .
- Cellular Effects : It influences cell function by altering key signaling proteins and can impact gene expression by modifying transcription factors .
Medicine
- Synthesis of Medicinal Compounds : this compound is involved in synthesizing medicinal compounds like prostaglandin analogues. Its metabolic pathways have been studied in relation to cancer treatments .
Industry
- Polymer Production : It is used in producing urea-formaldehyde-succinaldehyde resins (UFSA), which enhance the water resistance of plywood and reduce formaldehyde emissions .
- Disinfectants : this compound exhibits antimicrobial properties and has been studied for its efficacy as a high-level disinfectant .
Case Study 1: Protein Crosslinking
A study demonstrated that this compound effectively crosslinked proteins involved in signal transduction pathways. The resulting protein complexes were analyzed using mass spectrometry to elucidate their functional roles in cellular signaling.
Case Study 2: Cancer Metabolism
Research on ftorafur metabolism revealed this compound as a significant metabolite produced during hepatic activation processes. This finding has implications for designing prodrugs with selective enzymatic pathways for cancer treatment .
Mechanism of Action
Succinaldehyde exerts its effects primarily through its aldehyde functional groups, which can form covalent bonds with nucleophiles. This reactivity allows it to act as a crosslinking agent for proteins and other polymers. The molecular targets include amino groups in proteins, leading to the formation of Schiff bases and subsequent crosslinking .
Comparison with Similar Compounds
Glutaraldehyde: Another dialdehyde used as a crosslinking agent but more widely used than succinaldehyde.
Adipaldehyde: Similar in structure but with a longer carbon chain.
Uniqueness:
Reactivity: this compound is less reactive than glutaraldehyde, making it suitable for applications where a slower reaction rate is desirable.
Stability: It is prone to polymerization, which can be a limitation in some applications.
This compound’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Biological Activity
Succinaldehyde, a dicarbonyl compound with the molecular formula CHO, has garnered attention in various fields of research due to its biological activity and utility in organic synthesis. This article explores the biological properties of this compound, its role in synthetic chemistry, and relevant case studies highlighting its applications.
This compound is characterized by two aldehyde functional groups located at the terminal positions of a four-carbon chain. Its structure can be represented as:
This configuration allows this compound to participate in various chemical reactions, including aldol reactions and Mannich reactions, which are crucial for synthesizing biologically active compounds.
1. Prostaglandin Synthesis
One of the notable applications of this compound is in the synthesis of prostaglandins, which are lipid compounds that perform significant roles in inflammation and other physiological processes. Research indicates that this compound can undergo organocatalytic dimerization, leading to the formation of key intermediates for prostaglandin synthesis. For instance, a study demonstrated that l-proline catalyzes the aldol reaction of this compound, facilitating the construction of complex prostaglandin structures with high enantiomeric purity .
2. Bioactive Compound Synthesis
This compound is also utilized in synthesizing various bioactive molecules. A recent study highlighted its role in a one-pot sequential reaction involving proline-catalyzed Mannich reactions with indolyl-imines, yielding substituted pyrrole-3-carbaldehydes. These compounds have shown potential as ATP-ase inhibitors and acetylcholinesterase inhibitors, indicating their relevance in medicinal chemistry .
Case Study 1: Organocatalytic Dimerization
A significant study focused on the organocatalytic dimerization of this compound to produce bicyclic enals used in prostaglandin synthesis. The process required optimizing reaction conditions and catalysts to achieve high yields and selectivity. The resulting compounds exhibited biological activity consistent with prostaglandin function, including effects on platelet aggregation .
Catalyst | Yield (%) | Enantiomeric Ratio |
---|---|---|
l-Proline | 57 | 99:1 |
[Bn2NH2][OCOCF3] | 7 | - |
Case Study 2: Synthesis of Heterocycles
Another investigation demonstrated the utility of this compound in synthesizing heterocyclic compounds through a multi-component reaction approach. The resulting pyrroloquinoline derivatives were structurally similar to known bioactive molecules, showcasing potential therapeutic applications .
Toxicological Considerations
While this compound shows promise in various applications, it is essential to consider its safety profile. Studies have indicated that exposure to this compound may have implications for respiratory health, particularly among healthcare professionals using cleaning products containing this compound . Therefore, understanding its biological effects is crucial for safe handling and application.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing succinaldehyde in laboratory settings?
- Methodological Answer : this compound synthesis often involves controlled oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate under acidic conditions. Characterization typically employs gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For reproducibility, ensure detailed documentation of reaction parameters (e.g., temperature, solvent ratios) and validate purity via multiple analytical techniques .
- Safety Note : Follow GHS guidelines for handling aldehydes, including fume hood use and personal protective equipment (PPE) such as nitrile gloves and eye protection .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection at 280 nm is widely used for quantification. Calibrate with standard curves prepared from pure this compound solutions. For trace analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity and specificity in GC-MS workflows .
Q. What are the best practices for stabilizing this compound in aqueous solutions during experiments?
- Methodological Answer : this compound is prone to polymerization in water. Stabilize solutions by maintaining pH < 3 using dilute sulfuric acid and storing at 4°C. Include stabilizers like hydroquinone (0.1% w/v) to inhibit polymerization. Validate stability via periodic NMR or HPLC checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., conflicting kinetic parameters)?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Conduct controlled replicate studies under standardized conditions. Use statistical tools like ANOVA to assess variability. Cross-reference with computational models (e.g., density functional theory) to predict reaction pathways and validate empirical data .
Q. What advanced analytical techniques are suitable for probing this compound’s interaction with biomolecules?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics or circular dichroism (CD) spectroscopy to monitor conformational changes in proteins. For covalent adduct detection, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify modification sites .
Q. How can experimental designs be optimized to study this compound’s role in Maillard reaction pathways?
- Methodological Answer : Use a factorial design to test variables such as pH, temperature, and reactant molar ratios. Monitor intermediate products via time-resolved FTIR or LC-MS. Include controls with alternative aldehydes (e.g., formaldehyde) to isolate this compound-specific effects .
Q. Data and Literature Analysis
Q. What strategies are effective for synthesizing fragmented literature on this compound’s environmental toxicity?
- Methodological Answer : Perform a systematic review using databases like SciFinder and Web of Science, filtering for peer-reviewed studies. Create a meta-analysis table to compare toxicity endpoints (e.g., LC50 values) across species and exposure durations. Highlight gaps, such as limited data on long-term ecotoxicological impacts .
Q. How should researchers address inconsistencies in reported degradation rates of this compound in environmental matrices?
- Methodological Answer : Replicate studies using standardized OECD guidelines for hydrolysis and photolysis. Use isotope-labeled this compound (e.g., deuterated analogs) to distinguish abiotic vs. microbial degradation pathways in soil/water systems .
Q. Ethical and Safety Considerations
Q. What protocols mitigate risks when handling this compound in interdisciplinary studies?
- Methodological Answer : Implement a Chemical Hygiene Plan (CHP) compliant with OSHA standards. Train personnel in spill response (e.g., neutralization with sodium bisulfite) and emergency ventilation procedures. Regularly review SDS updates for toxicological data revisions .
Q. Resource Optimization
Q. How can researchers design cost-effective experiments for this compound without compromising data quality?
- Methodological Answer : Use microscale chemistry techniques to reduce reagent consumption. Validate results with open-source computational tools (e.g., Gaussian for reaction modeling) before scaling. Collaborate with shared analytical facilities for cost-efficient access to advanced instrumentation .
Properties
IUPAC Name |
butanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMJKASWLYICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | succinaldehyde | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Succinaldehyde | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021514 | |
Record name | Butanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-37-9 | |
Record name | Butanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succindialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedial | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0503177591 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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